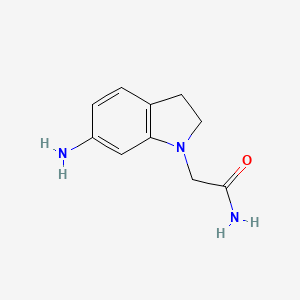

![molecular formula C11H15NO2 B3074378 2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚 CAS No. 1019611-85-8](/img/structure/B3074378.png)

2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚

描述

Eugenol, also known as 2-Methoxy-4-(prop-2-en-1-yl)phenol, is a natural phenolic phytochemical . It appears as a clear colorless pale yellow or amber-colored liquid with the odor of cloves and a spicy pungent taste .

Molecular Structure Analysis

The molecular formula of Eugenol is C10H12O2 . Its molecular weight is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis

Eugenol has a boiling point of 526.65 K . The enthalpy of vaporization is 60.7 kJ/mol at 374 K . Other physical and chemical properties such as heat capacity, entropy, dipole moment, mean linear polarizability, anisotropic polarizability, first-order hyperpolarizability, and second-order hyperpolarizability have been calculated using quantum chemical calculations .科学研究应用

治疗应用的多功能先导化合物

由 2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚衍生物合成的化合物在对一系列靶标的抑制效果方面显示出有希望的结果,包括炎性、癌症、视黄酸、胆固醇酯酶、寄生虫和微生物蛋白受体。分子对接研究表明这些化合物是未来治疗应用的潜在多功能先导分子。值得注意的是,某些衍生物表现出显着的抗炎和抗癌特性,突出了它们在开发相关疾病新治疗方法中的潜力 (Nair 等,2014).

抗癌活性

另一项研究调查了 2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚衍生物对 T47D 乳腺癌细胞的抗癌活性。虽然一种化合物显示出弱活性,但该研究表明了从该化学基础开发新型抗癌剂的潜在途径 (Sukria 等,2020).

抗氧化特性

对由香草醛和对茴香胺合成的这些化合物的抗氧化活性的研究证明了它们作为有效抗氧化剂的潜力。一项研究发现合成的化合物具有显着的抗氧化活性,表明其在保护氧化应激方面很有用 (Kusumaningrum 等,2021).

生化相互作用

已经对 2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚衍生物与生物分子(如牛血清白蛋白 (BSA))的相互作用进行了研究。此类研究提供了对这些化合物的分子作用机制和潜在治疗应用的见解 (Ghosh 等,2016).

环境和化学应用

除了生物医学应用外,2-甲氧基-4-{[(丙-2-烯-1-基)氨基]甲基}苯酚的衍生物已被探索用于环境和化学过程中。例如,它们在木质纤维素材料液化中生产可再生化学原料的潜力突出了这些化合物的多功能性和环境应用 (Xu 等,2012).

安全和危害

作用机制

Target of Action

2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol primarily targets the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, apoptosis, and immune response .

Mode of Action

The compound binds strongly to STAT3 through a direct molecular interaction with the hydroxyl residue in the core fragment of STAT3. This binding inhibits the activation of STAT3, preventing it from translocating to the nucleus and initiating the transcription of target genes .

Biochemical Pathways

By inhibiting STAT3 activation, 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol affects several downstream pathways:

- Inflammatory Pathways : Reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

- Cell Proliferation Pathways : Inhibits the expression of genes involved in cell proliferation, thereby potentially reducing tumor growth .

Result of Action

At the molecular level, the inhibition of STAT3 leads to reduced transcription of genes involved in inflammation and cell proliferation. At the cellular level, this results in decreased inflammatory responses and potentially reduced tumor growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol:

Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different environments.

属性

IUPAC Name |

2-methoxy-4-[(prop-2-enylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTHFMDVISNDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

amine](/img/structure/B3074303.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)

amine](/img/structure/B3074338.png)

![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)

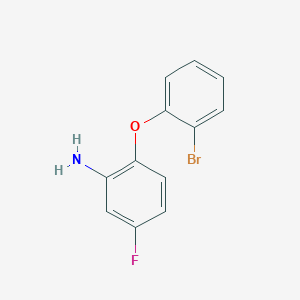

![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)

![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)

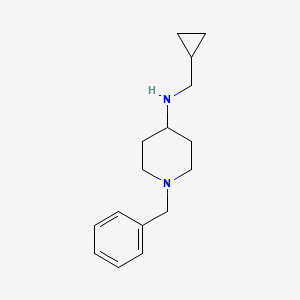

![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)